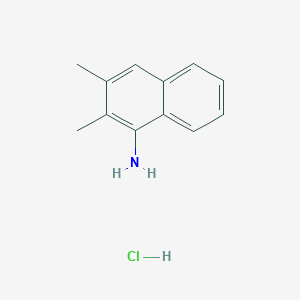

(2,3-Dimethyl-1-naphthyl)amine

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dimethylnaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.ClH/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2;/h3-7H,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKGVJIVNINIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,3 Dimethyl 1 Naphthyl Amine

Classical Approaches for the Construction of Naphthylamine Skeletons

Traditional methods for synthesizing naphthylamines have long been established in the canon of organic chemistry. These routes, characterized by their robustness, often involve multi-step sequences starting from readily available naphthalene (B1677914) precursors.

Reductive Amination Pathways (e.g., from 2,3-dimethyl-1-nitronaphthalene)

A primary and widely used classical method for the preparation of aromatic amines is the reduction of the corresponding nitro compound. For the synthesis of (2,3-Dimethyl-1-naphthyl)amine, this pathway commences with the nitration of 2,3-dimethylnaphthalene (B165509) to yield 2,3-dimethyl-1-nitronaphthalene. The subsequent reduction of the nitro group is a critical step that can be achieved using various reducing agents.

A common industrial and laboratory method involves the use of a metal in acidic solution, such as iron, tin, or zinc in the presence of hydrochloric acid (the Béchamp reduction). For instance, a general procedure for the reduction of 1-nitronaphthalene (B515781) involves treating it with iron turnings and aqueous hydrochloric acid. prepchem.com This process generates the amine in good yield. The reaction proceeds by a series of single electron transfers from the metal to the nitro group.

Table 1: Common Reagents for Nitro Group Reduction

| Reducing System | Description |

|---|---|

| Fe / HCl | A standard, cost-effective method for large-scale production. |

| Sn / HCl | Historically used, effective but can be more expensive than iron. |

| Zn / HCl | A strong reducing agent, also effective for this transformation. |

The choice of reducing agent can be influenced by factors such as cost, scale, and functional group tolerance. Catalytic hydrogenation, for example, offers a cleaner reaction profile by avoiding the formation of metallic sludge byproducts. frontiersin.orgwikipedia.org

Bucherer-Type Reactions and Variants

The Bucherer reaction is a cornerstone of naphthalene chemistry, providing a reversible method to convert naphthols to naphthylamines. wikipedia.orgorganicreactions.org This reaction is particularly valuable in industrial chemistry for the synthesis of dye precursors. youtube.com The synthesis of this compound via this route would start from 2,3-dimethyl-1-naphthol.

The reaction is conducted in the presence of aqueous ammonia (B1221849) and sodium bisulfite. The mechanism is unique among aromatic substitution reactions. It begins with the addition of a bisulfite ion to the naphthol ring system, temporarily disrupting its aromaticity. wikipedia.org This is followed by the nucleophilic addition of an amine and subsequent elimination of water. Finally, the elimination of sodium bisulfite restores the aromatic system, yielding the naphthylamine product. wikipedia.orgyoutube.com

The reversibility of the Bucherer reaction is a key feature; treating a naphthylamine with aqueous bisulfite and hydroxide (B78521) can regenerate the corresponding naphthol. organicreactions.org This equilibrium can be manipulated by adjusting reaction conditions to favor either the amine or the naphthol product.

Advanced Catalytic and Stereoselective Synthesis of Aminonaphthalenes

Modern synthetic chemistry has seen a shift towards more efficient and selective methods, largely driven by advances in catalysis. These approaches offer advantages in terms of atom economy, functional group compatibility, and the ability to introduce chirality.

Transition Metal-Catalyzed C-N Cross-Coupling Reactions

The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis. nih.gov Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines. These methods allow for the direct coupling of an aryl halide (or triflate) with an amine.

To synthesize this compound using this approach, a suitable precursor such as 1-bromo-2,3-dimethylnaphthalene (B3384213) or 1-iodo-2,3-dimethylnaphthalene (B12001363) would be required. This precursor could then be coupled with an ammonia surrogate or a protected amine using a palladium or copper catalyst in the presence of a suitable ligand and base.

Table 2: Components of a Typical Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Palladium(0) catalyst. |

| Ligand | BINAP, XPhos | Stabilizes the metal center and facilitates the catalytic cycle. |

| Base | NaOt-Bu, K₃PO₄ | Activates the amine and facilitates reductive elimination. |

These reactions are valued for their broad substrate scope and high functional group tolerance, making them a powerful tool for the synthesis of complex molecules. nih.gov

Regioselective Functionalization of 2,3-Dimethylnaphthalene

A more advanced and atom-economical strategy involves the direct functionalization of a C-H bond of the starting arene, bypassing the need for pre-functionalized substrates like halides. nih.gov The regioselective amination of 2,3-dimethylnaphthalene at the C1 position presents a significant challenge due to the presence of multiple potential reaction sites.

Recent developments in catalysis have demonstrated the feasibility of direct C-H amination reactions. These can be achieved through various mechanisms, including those involving transition-metal catalysis (e.g., with Rh, Ir, or Pd) or photocatalysis. nih.govnih.gov Often, these reactions require a directing group to achieve high regioselectivity. For a substrate like 2,3-dimethylnaphthalene, achieving selective functionalization at the 1-position without a directing group is difficult. Research in this area focuses on developing catalyst systems that can differentiate between the various C-H bonds on the naphthalene ring based on their electronic and steric properties.

Asymmetric Synthesis Approaches for Chiral Analogs

The synthesis of chiral amines is of great importance in the pharmaceutical and fine chemical industries, as enantiomers of a molecule can have vastly different biological activities. nih.govacs.org While this compound itself is achiral, methods of asymmetric synthesis can be applied to create chiral analogs, for example, by introducing a stereocenter on a substituent or by creating atropisomers if rotation around a C-N bond is restricted.

One powerful strategy for creating chiral amines is the asymmetric hydrogenation of prochiral imines. nih.govacs.org An imine precursor, derived from a ketone, can be hydrogenated using a chiral transition metal catalyst (typically based on rhodium, ruthenium, or iridium) to produce one enantiomer of the amine in high excess.

Furthermore, recent advances have enabled the enantioselective synthesis of axially chiral naphthylamine derivatives. nih.gov For instance, the direct, enantioselective C-H amination of 2-naphthylamine (B18577) derivatives has been used to construct N-C atropisomers, which are chiral due to restricted rotation around the C-N bond. nih.gov These cutting-edge methods, often employing chiral phosphoric acids or other organocatalysts, open up possibilities for creating novel chiral ligands and building blocks based on the naphthylamine scaffold. nih.govnih.gov

Multi-Component Reactions for the Introduction of the this compound Moiety

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials. These reactions are valued for their high atom economy, step economy, and the ability to generate complex molecules from simple precursors in a convergent manner.

Despite the advantages of MCRs for the synthesis of structurally diverse amine-containing molecules, a search of published chemical literature did not reveal any specific multi-component reactions designed for the synthesis of this compound or for the direct introduction of the this compound moiety into a larger molecular framework. General MCRs that produce substituted naphthylamines or related structures exist, but none have been specifically applied to this particular substitution pattern.

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of renewable feedstocks, alternative solvents, energy-efficient methods (such as microwave or ultrasonic irradiation), and solvent-free reaction conditions.

While these green approaches are increasingly being used for the synthesis of various naphthalenic systems and aromatic amines to improve the environmental profile of the reactions, there is no specific information available in the scientific literature detailing the application of these methods for the synthesis of this compound. Research into eco-friendly synthetic routes for analogous compounds, such as microwave-assisted and solvent-free synthesis of other naphthylamine derivatives, has been reported, but data for this compound is not present in these studies.

Due to the lack of specific research findings on these synthetic methodologies for the target compound, no data tables of research findings can be provided.

Chemical Reactivity and Mechanistic Investigations of 2,3 Dimethyl 1 Naphthyl Amine

Reactions Involving the Primary Amine Functional Group

The primary amine at the C1 position is a key site of reactivity, participating in a range of classical amine transformations. These reactions leverage the nucleophilicity of the nitrogen atom and its ability to be converted into other functional groups.

Acylation, Alkylation, and Arylation at the Nitrogen Center

The nitrogen atom of (2,3-Dimethyl-1-naphthyl)amine, possessing a lone pair of electrons, is nucleophilic and readily undergoes reactions with electrophiles.

Acylation: This transformation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction converts the amine into a more complex amide. thieme-connect.de For instance, the reaction of this compound with acetyl chloride would yield N-(2,3-dimethyl-1-naphthyl)acetamide. This acylation step is also a prerequisite for certain metal-catalyzed C-H functionalization reactions on the naphthalene (B1677914) ring, where the resulting amide acts as a directing group. nih.govacs.org

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. However, this method can be prone to over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred for synthesizing secondary or tertiary amines.

Arylation: The formation of a carbon-nitrogen bond between the amine and an aryl group, known as N-arylation, is a significant transformation in synthetic chemistry. Modern methods often employ transition-metal catalysis, such as the Buchwald-Hartwig amination, which uses palladium catalysts to couple amines with aryl halides or triflates. acs.org These reactions provide a versatile route to N-aryl and N,N-diaryl naphthylamines.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride | N-Acylnaphthylamine |

| Alkylation | Alkyl Halide | N-Alkylnaphthylamine |

| Arylation | Aryl Bromide (Pd-cat.) | N-Arylnaphthylamine |

Diazotization and Subsequent Transformations

Primary aromatic amines like this compound can be converted into arenediazonium salts through a process known as diazotization. youtube.com This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). youtube.com

The resulting (2,3-Dimethyl-1-naphthalen)ediazonium salt is a valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (molecular nitrogen, N₂). masterorganicchemistry.com This allows for its replacement by a wide variety of nucleophiles in subsequent reactions.

Sandmeyer and Related Reactions: The Sandmeyer reaction involves the use of copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonio group with chloro, bromo, and cyano groups, respectively. wikipedia.orgorganic-chemistry.orgnih.gov Other transformations include reaction with potassium iodide to introduce iodine, and with water under heating to form a naphthol. organic-chemistry.org These reactions provide synthetic routes to substituted naphthalenes that are not accessible through direct electrophilic substitution. organic-chemistry.org

Azo Coupling: Diazonium salts can also act as electrophiles, reacting with activated aromatic compounds (like phenols or other amines) in a reaction known as azo coupling. researchgate.netyoutube.comquora.com For example, coupling the (2,3-Dimethyl-1-naphthalen)ediazonium salt with an activated partner such as 2-naphthol (B1666908) would produce a highly colored azo compound, a class of molecules widely used as dyes. youtube.com A similar reaction has been described for 1-naphthylamine (B1663977), which is diazotized and coupled with 8-hydroxyquinoline (B1678124) to form a stable orange azo dye. researchgate.net

| Reaction Name | Reagent(s) | Resulting Functional Group |

| Diazotization | NaNO₂, HCl (0-5 °C) | -N₂⁺Cl⁻ (Diazonium Salt) |

| Sandmeyer (Chloro) | CuCl | -Cl |

| Sandmeyer (Bromo) | CuBr | -Br |

| Sandmeyer (Cyano) | CuCN | -CN |

| Iodination | KI | -I |

| Hydrolysis | H₂O, Heat | -OH |

| Azo Coupling | Activated Aromatic Ring | -N=N-Ar' (Azo Compound) |

Condensation Reactions leading to Heterocyclic Compounds

The primary amine of this compound can act as a nucleophile in condensation reactions with bifunctional electrophiles, leading to the formation of new heterocyclic rings fused to the naphthalene system.

A prominent example is the Skraup synthesis of quinolines, where an aromatic amine is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). organicreactions.orgpharmaguideline.comwikipedia.org In this reaction, glycerol is first dehydrated by the sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. The amine then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline (B57606) ring system. pharmaguideline.comiipseries.org Applying the Skraup synthesis to this compound would be expected to yield a substituted benzo[h]quinoline, a polycyclic heteroaromatic compound. iipseries.org

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core

The substitution pattern on the naphthalene ring significantly influences its reactivity towards aromatic substitution reactions.

Activation and Deactivation Patterns of the Naphthalene Ring

Electrophilic Aromatic Substitution (EAS): The naphthalene core of this compound is highly activated towards EAS. wikipedia.org This is due to the cumulative electron-donating effects of the three substituents.

Amino Group (-NH₂): This group is a powerful activator. The nitrogen atom donates its lone pair of electrons into the aromatic π-system via resonance, significantly increasing the electron density of the ring and stabilizing the cationic intermediate (the arenium ion) formed during the reaction. nih.govmdpi.com

Methyl Groups (-CH₃): Alkyl groups are weaker activators. They donate electron density through an inductive effect and through hyperconjugation. psu.edu

The presence of one strong and two moderate activating groups makes the molecule much more reactive than unsubstituted naphthalene. stackexchange.com Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to proceed under milder conditions than those required for naphthalene itself.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the naphthalene ring in this compound is highly deactivated towards nucleophilic aromatic substitution. SNAr reactions require the aromatic ring to be electron-poor, a condition typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃). chemistrysteps.commasterorganicchemistry.comlibretexts.org Since this compound contains only electron-donating groups, its electron-rich nature would repel incoming nucleophiles, making SNAr reactions extremely unfavorable unless a leaving group is present and the reaction proceeds via a different mechanism, such as one involving a diazonium salt intermediate.

| Reaction Type | Ring Activity | Rationale |

| Electrophilic Aromatic Substitution (EAS) | Highly Activated | Cumulative electron-donating effects of -NH₂ (strong resonance) and two -CH₃ groups (inductive/hyperconjugation) stabilize the positive intermediate. wikipedia.orgnih.govpsu.edu |

| Nucleophilic Aromatic Substitution (SNAr) | Highly Deactivated | Electron-donating groups increase ring electron density, repelling nucleophiles and destabilizing the negative intermediate. chemistrysteps.comlibretexts.org |

Oxidation and Reduction Pathways of this compound

Although specific pathways for this compound are not documented, the oxidation of related naphthylamines has been reported. For instance, the oxidation of certain 2-substituted 1-naphthylamines can lead to the formation of dimeric products known as naphthidines. One such example is the oxidation of 2-methyl-1-naphthylamine, which yields 3,3'-dimethylnaphthidine. This reaction proceeds through the coupling of two naphthylamine molecules. It is plausible that this compound could undergo a similar oxidative coupling, potentially leading to a tetramethyl-substituted naphthidine derivative.

The general oxidation of aromatic amines can also result in the formation of quinone-imines and polymeric materials, depending on the oxidant and reaction conditions. The presence of the electron-donating amino and methyl groups on the naphthalene ring of this compound would likely render it susceptible to oxidation.

Regarding reduction, the catalytic hydrogenation of the naphthalene ring system is a common transformation. However, the conditions required for such a reduction can be harsh. Milder reducing agents might selectively target any potential oxidized derivatives of the amine. Without experimental data, the specific products and conditions for the reduction of this compound or its derivatives cannot be detailed.

Table 1: Postulated Oxidation and Reduction Reactions of this compound (Note: This table is based on the reactivity of analogous compounds and is predictive in nature due to the lack of specific data for this compound.)

| Reaction Type | Reactant | Reagent/Conditions | Postulated Product(s) |

| Oxidation | This compound | Oxidizing agent (e.g., Fe(III) salts, peroxy acids) | Dimeric coupled products (naphthidines), quinone-imines, polymeric materials |

| Reduction | Oxidized derivatives of this compound | Reducing agent (e.g., NaBH₄, H₂/catalyst) | Corresponding reduced species (e.g., hydroquinones, amines) |

| Hydrogenation | This compound | H₂/Catalyst (e.g., Pt, Pd) | Tetrahydro- or decahydronaphthylamine derivatives |

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Methods

The elucidation of reaction mechanisms for novel compounds like this compound would heavily rely on a combination of kinetic and spectroscopic techniques.

Kinetic studies would be instrumental in determining the rate of reaction and the influence of various factors such as reactant concentrations, temperature, and catalysts. By analyzing the rate law, valuable information about the molecularity of the rate-determining step can be obtained. For instance, in a potential oxidative dimerization, kinetic data could help ascertain whether the reaction proceeds through a radical or an ionic mechanism.

Spectroscopic methods would be crucial for identifying and characterizing reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the molecular structure of the products, allowing for the precise determination of the positions of new bonds formed during a reaction.

Mass Spectrometry (MS) would be used to determine the molecular weight of the products and to gain insights into their fragmentation patterns, further aiding in structure elucidation.

Infrared (IR) spectroscopy would be useful for identifying the functional groups present in the molecules, such as the N-H bonds of the amine and any potential carbonyl groups formed during oxidation.

Ultraviolet-Visible (UV-Vis) spectroscopy could be employed to monitor the progress of a reaction, particularly if the reactants and products have distinct chromophores.

In the absence of experimental data for this compound, the specific spectroscopic signatures and kinetic profiles remain a matter of speculation. Future research in this area would be necessary to provide the empirical data needed for a thorough mechanistic understanding.

Table 2: Analytical Techniques for Mechanistic Elucidation

| Technique | Application | Information Gained |

| Kinetic Studies | Measuring reaction rates under varying conditions | Reaction order, rate constants, activation energy, mechanistic pathway |

| NMR Spectroscopy | Structural analysis of reactants and products | Connectivity of atoms, chemical environment of nuclei |

| Mass Spectrometry | Molecular weight determination and fragmentation analysis | Molecular formula, structural fragments |

| IR Spectroscopy | Functional group identification | Presence of specific bonds (e.g., N-H, C=O) |

| UV-Vis Spectroscopy | Monitoring reaction progress | Changes in conjugation and electronic structure |

Spectroscopic Characterization and Structural Elucidation of 2,3 Dimethyl 1 Naphthyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed molecular structure can be assembled.

Proton (¹H) NMR: Chemical Shifts and Coupling Patterns Indicative of Ring Substitution

The ¹H NMR spectrum of (2,3-Dimethyl-1-naphthyl)amine is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl group protons. The substitution pattern on the naphthalene (B1677914) ring significantly influences the chemical shifts of the aromatic protons.

The protons on the naphthalene ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The electron-donating nature of the amine group at the C1 position and the methyl groups at the C2 and C3 positions will cause a general upfield shift (to lower ppm values) for the protons on the substituted ring compared to unsubstituted naphthalene. The proton at the C4 position is expected to be a singlet, being flanked by two substituted carbons. The protons on the unsubstituted ring (C5, C6, C7, and C8) will likely appear as a more complex multiplet pattern.

The two methyl groups at C2 and C3 are expected to appear as sharp singlets in the aliphatic region, likely between 2.2 and 2.6 ppm. The amine (NH₂) protons would typically present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is generally expected in the range of 3.5 to 5.0 ppm.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | ~ 7.2 - 7.4 | s |

| H5, H8 | ~ 7.7 - 7.9 | m |

| H6, H7 | ~ 7.3 - 7.5 | m |

| CH₃ (at C2) | ~ 2.3 - 2.5 | s |

| CH₃ (at C3) | ~ 2.2 - 2.4 | s |

| NH₂ | ~ 3.5 - 5.0 | br s |

Carbon-13 (¹³C) NMR: Elucidation of Aromatic and Alkyl Carbon Environments

The ¹³C NMR spectrum will provide information on the different carbon environments within this compound. The spectrum will be characterized by signals for the ten aromatic carbons of the naphthalene ring and the two alkyl carbons of the methyl groups.

The carbon atom attached to the amine group (C1) is expected to be significantly shielded and will appear at a lower chemical shift compared to the other substituted aromatic carbons. The carbons bearing the methyl groups (C2 and C3) will also have their chemical shifts influenced by these substituents. The remaining aromatic carbons will resonate in the typical range for naphthalenic carbons, between approximately 120 and 135 ppm. The two methyl carbons are expected to have signals in the aliphatic region, likely between 15 and 25 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~ 140 - 145 |

| C2, C3 | ~ 128 - 133 |

| C4 | ~ 115 - 120 |

| C4a, C8a | ~ 125 - 130 |

| C5, C8 | ~ 122 - 128 |

| C6, C7 | ~ 124 - 129 |

| CH₃ (at C2) | ~ 18 - 22 |

| CH₃ (at C3) | ~ 17 - 21 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons on the unsubstituted aromatic ring (H5, H6, H7, H8), allowing for their sequential assignment. The absence of a correlation for the H4 proton would confirm its isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C4, C5, C6, C7, and C8 by correlating them to their attached, and previously assigned, protons. The methyl proton signals would also show a correlation to their respective carbon signals.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy: Characteristic Amine and Naphthalene Vibrations

The FTIR spectrum of this compound would be dominated by vibrations associated with the amine group and the substituted naphthalene ring.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is anticipated to be found around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations will likely be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring are expected in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic ring, would be observed in the fingerprint region (below 1000 cm⁻¹).

Predicted FTIR Data for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| N-H Bend | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 |

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound is expected to show strong signals for the aromatic C=C stretching vibrations of the naphthalene ring, which are highly polarizable. The symmetric C-H stretching of the methyl groups would also likely give a strong Raman signal. The N-H stretching vibrations are typically weak in Raman spectra. The C-N stretching vibration may also be observable. A detailed analysis of the Raman spectrum of 2,3-dimethylnaphthalene (B165509) has been performed, and these characteristic ring vibrations would be expected to be present in the spectrum of the amine derivative.

Predicted Raman Data for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| Ring Breathing Modes | 700 - 1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and provides valuable structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of the molecular ion, a critical step in identifying an unknown compound or confirming the synthesis of a target molecule.

For this compound (C₁₂H₁₃N), the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁴N). The calculated monoisotopic mass serves as a benchmark for comparison with experimental HRMS data. A close correlation between the measured and theoretical exact mass provides strong evidence for the compound's elemental composition.

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N |

| Theoretical Exact Mass | 171.1048 g/mol |

| Expected HRMS Result [M+H]⁺ | 172.1121 m/z |

| Expected Mass Accuracy | < 5 ppm |

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm the arrangement of atoms and functional groups.

The fragmentation of this compound is expected to follow predictable pathways for aromatic amines. libretexts.orgmiamioh.edu The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (171 for an odd-electron ion). Due to the nitrogen rule, a compound with one nitrogen atom will have an odd nominal molecular mass. whitman.edu

Key expected fragmentation pathways include:

Loss of a methyl group: A primary fragmentation event would likely be the loss of one of the methyl groups (•CH₃), resulting in a significant fragment ion at m/z 156 ([M-15]⁺). This cation would be stabilized by the aromatic system.

Loss of HCN: A common fragmentation for aromatic amines involves the expulsion of a neutral hydrogen cyanide molecule, which would lead to a fragment at m/z 144. miamioh.edu

Naphthalene ring fragmentation: The stable naphthalene core would likely remain intact, leading to characteristic aromatic fragments, such as an ion at m/z 128, corresponding to the naphthalene moiety. libretexts.org

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 171 | [C₁₂H₁₃N]⁺ (Molecular Ion) | - |

| 156 | [C₁₁H₁₀N]⁺ | •CH₃ |

| 144 | [C₁₁H₁₂]⁺ | HCN |

| 128 | [C₁₀H₈]⁺ | C₂H₅N |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light, offering insights into its electronic structure and environment.

For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the naphthalene aromatic system. Naphthalene itself exhibits strong absorption bands, and the presence of the amino and dimethyl substituents will cause shifts in the absorption maxima (λmax), typically to longer wavelengths (a bathochromic or red shift). Related compounds like 1-naphthylamine (B1663977) show absorption maxima around 313-316 nm. researchgate.netaatbio.com It is anticipated that this compound would display similar absorption characteristics.

Many aromatic amines are fluorescent, and naphthalimide derivatives are well-known for their strong emissive properties. rsc.orgnih.gov The fluorescence of this compound would likely be sensitive to solvent polarity, a phenomenon known as solvatochromism. In nonpolar solvents, a structured emission spectrum might be observed, while in polar solvents, the emission band would likely become broader and shift to longer wavelengths due to stabilization of the excited state. The emission maximum for the related 1-naphthylamine is around 434 nm. aatbio.com

Table 3: Expected Spectroscopic Data for this compound in a Nonpolar Solvent (e.g., Hexane)

| Spectroscopic Technique | Parameter | Expected Value |

|---|---|---|

| UV-Vis Absorption | λmax | ~320 nm |

| Fluorescence Emission | λem | ~440 nm |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is an analytical method that provides the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting X-rays off a single crystal of the compound, a diffraction pattern is generated, which can be mathematically transformed into an electron density map. From this map, the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined.

To perform this analysis on this compound, a high-quality single crystal must first be grown. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. Analysis of the resulting diffraction data would yield the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal).

The resulting crystal structure would definitively confirm the connectivity of the molecule, showing the amino group at the 1-position and the two methyl groups at the 2- and 3-positions of the naphthalene ring. It would also provide precise measurements of bond lengths and angles, offering insight into the electronic effects of the substituents on the aromatic system. For example, the C-N bond length would provide information about the degree of conjugation between the nitrogen lone pair and the naphthalene π-system.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1040 |

| Z (Molecules per unit cell) | 4 |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as no published crystal structure for this compound was found.

Compound Names

Computational and Theoretical Chemistry Studies of 2,3 Dimethyl 1 Naphthyl Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic distributions.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the structure and stability of organic molecules due to its favorable balance of accuracy and computational cost. openscienceonline.com For a molecule like (2,3-Dimethyl-1-naphthyl)amine, DFT calculations, typically using a hybrid functional such as B3LYP combined with a basis set like 6-311+G(d,p), are employed to find the molecule's lowest energy conformation. openscienceonline.comekb.eg

The process of geometry optimization involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is located, which corresponds to a stable structure. mdpi.comnih.gov The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that this structure is a true energy minimum. spectroscopyonline.com

The stability of the molecule is assessed by its total electronic energy. For this compound, the optimized geometry would reveal the precise spatial arrangement of the naphthyl rings, the amine group, and the two methyl substituents. Key parameters such as the C-N bond length, the orientation of the amine group relative to the aromatic ring, and the planarity of the naphthalene (B1677914) system would be determined. The electronic energy obtained from this calculation provides a measure of the molecule's thermodynamic stability.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: These are representative values based on DFT studies of similar substituted naphthalenes and aromatic amines, as direct computational data for this specific molecule is not widely published.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-N | ~1.40 Å |

| Bond Length | C1-C2 | ~1.38 Å |

| Bond Length | C2-C3 | ~1.41 Å |

| Bond Length | C2-CH₃ | ~1.51 Å |

| Bond Length | C3-CH₃ | ~1.51 Å |

| Bond Angle | C2-C1-N | ~121° |

| Bond Angle | C1-C2-C3 | ~120° |

| Dihedral Angle | C2-C1-N-H | ~0° or ~180° |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2, MP4) provide a rigorous way to study electronic properties. rsc.org

These calculations yield detailed information about the distribution of electrons within the molecule, including molecular orbital energies and electron densities. For this compound, ab initio calculations can elucidate the electronic effects of the amine and dimethyl substituents on the naphthalene ring system. The results can be used to compute properties such as dipole moment, polarizability, and ionization potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its observed spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations of NMR chemical shifts have become a standard tool for assigning complex spectra. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, typically performed at the DFT level (e.g., M06-2X/6-311++G(d,p)), is widely used to predict ¹H and ¹³C chemical shifts. nih.govnih.gov

For this compound, calculations would predict the chemical shifts for each unique hydrogen and carbon atom. The predicted shifts for the aromatic protons on the naphthalene ring, the amine protons, and the methyl group protons would help in the unambiguous assignment of the experimental ¹H NMR spectrum. Similarly, calculated ¹³C chemical shifts would aid in assigning the signals for the aromatic carbons, the carbon bearing the amino group, and the methyl carbons. Discrepancies between calculated and experimental values are often minimal and can be corrected using scaling factors or by referencing against a standard like tetramethylsilane (B1202638) (TMS). nih.gov

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: Values are illustrative, based on computational studies of substituted naphthylamines. nih.govnih.govresearchgate.net Actual values depend on the specific computational method and solvent model used.)

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| C1 | ~145 | Aromatic-H | ~7.2 - 8.0 |

| C2 | ~128 | NH₂ | ~4.5 |

| C3 | ~130 | 2-CH₃ | ~2.4 |

| C4 | ~125 | 3-CH₃ | ~2.3 |

| Naphthyl-CH | ~122-128 | ||

| Quaternary-C | ~130-135 | ||

| CH₃ | ~15-20 |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the harmonic vibrational frequencies corresponding to the normal modes of vibration. openscienceonline.comspectroscopyonline.com

A computational vibrational analysis for this compound would yield a set of frequencies and their corresponding infrared intensities and Raman activities. These calculated frequencies can be assigned to specific molecular motions, such as N-H stretching and bending of the amine group, C-H stretching of the aromatic and methyl groups, and skeletal vibrations of the naphthalene ring. openscienceonline.com Calculated spectra often show a systematic overestimation of frequencies, which can be corrected using empirical scaling factors, leading to excellent agreement with experimental FTIR and Raman spectra.

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound (Note: These are representative frequencies based on DFT studies of related aromatic amines and dimethylnaphthalenes. openscienceonline.com)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | ~3500 | Medium |

| N-H Symmetric Stretch | ~3400 | Medium |

| Aromatic C-H Stretch | ~3050-3100 | Medium-Weak |

| Methyl C-H Stretch | ~2900-3000 | Medium |

| N-H Bending (Scissoring) | ~1600-1650 | Strong |

| Aromatic C=C Stretch | ~1500-1600 | Strong |

| C-N Stretch | ~1250-1350 | Medium |

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) Analysis

MESP and FMO analyses are used to understand and predict the chemical reactivity of a molecule.

The Molecular Electrostatic Potential (MESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. thaiscience.info It is a valuable tool for identifying the electron-rich and electron-poor regions. For this compound, the MESP map would show a region of negative potential (typically colored red) around the nitrogen atom of the amine group, indicating its nucleophilic character and propensity to act as a proton acceptor or engage in hydrogen bonding. researchgate.netwikimedia.org Regions of positive potential (blue) would be located around the hydrogen atoms, particularly the amine hydrogens. thaiscience.infopnas.org

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the nitrogen atom, reflecting the electron-donating nature of the amine group. The LUMO would likely be distributed over the aromatic π-system. The energies of these orbitals and their gap can be used to calculate global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index, providing a quantitative measure of the molecule's reactivity. thaiscience.info

Table 4: Predicted Frontier Molecular Orbital Properties of this compound (Note: Values are illustrative and based on typical results for aromatic amines from DFT calculations. rsc.org)

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -5.0 to -5.5 |

| LUMO Energy | ~ -0.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |

Reaction Pathway Analysis and Transition State Modeling

Reaction pathway analysis is a cornerstone of computational chemistry, utilized to map the energetic landscape of a chemical reaction. This analysis helps in identifying the most plausible mechanism by calculating the energies of reactants, products, intermediates, and, most critically, transition states. For a molecule like this compound, these studies could elucidate the mechanisms of reactions such as electrophilic aromatic substitution, oxidation, or reactions involving the amine functional group.

The primary computational tool for such analyses is Density Functional Theory (DFT), often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or higher for accurate geometric and energetic predictions. Solvation models, like the Polarizable Continuum Model (PCM), are frequently incorporated to simulate the reaction environment in a specific solvent, which can significantly influence reaction barriers.

Transition state modeling involves locating the first-order saddle point on the potential energy surface that connects reactants to products. A successful transition state structure is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate.

For this compound, a key area of investigation would be how the electronic and steric effects of the two methyl groups influence reactivity. The electron-donating nature of the methyl groups, combined with that of the amine, would activate the naphthyl ring toward electrophilic attack. Computational modeling could precisely determine the preferred site of substitution (e.g., the C4 position) by comparing the activation energies of the transition states for attack at different positions.

Table 1: Illustrative Data from a Hypothetical Reaction Pathway Analysis This table demonstrates the type of data generated from transition state modeling. Specific values for this compound are not currently available in published literature.

| Reaction Step | Structure Type | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Electrophilic Attack at C4 | Reactants | Data not available in literature | N/A |

| Transition State (σ-complex formation) | Data not available in literature | Data not available in literature | |

| Intermediate (σ-complex) | Data not available in literature | N/A |

Conformational Analysis and Intermolecular Interactions

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from the rotation around single bonds. For this compound, the most significant conformational flexibility comes from the rotation about the C1-N bond, which determines the orientation of the amine group relative to the bulky naphthalene ring system.

The presence of a methyl group at the C2 position introduces significant steric hindrance, which would heavily influence the preferred conformation. A computational potential energy surface scan can be performed by systematically varying the dihedral angle of the C2-C1-N-H bond and calculating the single-point energy at each increment. This would reveal the lowest energy (most stable) conformation and the energy barriers to rotation. It is expected that the most stable conformer would orient the N-H bonds to minimize steric clash with the C2-methyl group and the hydrogen at the C8 position.

Intermolecular interactions dictate how molecules recognize and bind to one another, influencing physical properties and behavior in a condensed phase. The this compound molecule has several features that can engage in non-covalent interactions:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor (N-H) and a hydrogen bond acceptor (via the nitrogen lone pair).

π-π Stacking: The extended aromatic system of the naphthalene core can interact with other π-systems.

Van der Waals Forces: These dispersion forces are significant for the entire molecular structure.

Advanced computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion. This provides deep insight into the nature of the binding forces. For instance, a SAPT analysis could quantify the interaction between two this compound molecules in a dimer, revealing whether stacking or hydrogen bonding is the dominant stabilizing force.

Table 2: Illustrative Data from a Hypothetical Conformational Analysis This table shows the type of data that would be generated from a potential energy surface scan. Specific values for this compound are not currently available in published literature.

| Conformer Type | C2-C1-N-H Dihedral Angle | Relative Energy (kcal/mol) | Key Steric Interaction |

|---|---|---|---|

| Global Minimum | Data not available in literature | Data not available in literature | Data not available in literature |

| Rotational Transition State | Data not available in literature | Data not available in literature | Data not available in literature |

Advanced Applications and Functionalization of 2,3 Dimethyl 1 Naphthyl Amine Derivatives

Role as Chemical Intermediates in Fine Chemical Synthesis

(2,3-Dimethyl-1-naphthyl)amine and its analogues are important intermediates in the synthesis of complex organic molecules. Their rigid naphthalene (B1677914) core and the reactive amino group provide a versatile scaffold for constructing a variety of value-added products.

A key application lies in their use as precursors for synthesizing larger, more functionalized molecules. For instance, derivatives of naphthylamine are employed in the preparation of specialized dyes and pigments. The aromatic nature of the naphthalene ring system, combined with the electronic influence of the amino group, is fundamental to the chromophoric properties of the resulting colorants.

Furthermore, these amines are utilized in the synthesis of agrochemicals and pharmaceuticals. The specific substitution pattern of the dimethyl-naphthylamine core can be strategically modified to create molecules with desired biological activities. For example, N,N-dimethyl-1-naphthylamine is a related compound used in the nitrate (B79036) reductase test to form a red azo dye precipitate. wikipedia.org

The versatility of these amines as intermediates is also evident in their role in preparing building blocks for materials science. The ability to introduce various functional groups onto the naphthalene ring or at the amino position allows for the synthesis of monomers and precursors for polymers and other advanced materials.

Design and Synthesis of Ligands for Catalysis (e.g., metal-catalyzed reactions)

The development of novel ligands is a cornerstone of modern catalysis, and this compound derivatives have emerged as promising candidates for this purpose. The steric and electronic properties of these compounds can be finely tuned to create ligands that enhance the efficiency and selectivity of metal-catalyzed reactions.

One area of focus is the synthesis of chiral ligands for asymmetric catalysis. By introducing chirality into the ligand structure, often through modification of the substituents on the naphthalene ring or the amino group, it is possible to create catalysts that favor the formation of one enantiomer of a product over the other. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry. Research has shown that optically active 3,3'-dimethyl-2,2'-diamino-1,1'-binaphthyl (DM-DABN) and 3,3'-dimethyl-2-amino-2'-hydroxybinaphthyl (DM-NOBIN) derivatives can be synthesized through copper-(-)-sparteine complex-catalyzed enantioselective coupling of 2-naphthylamine (B18577). nih.gov

In addition to asymmetric catalysis, ligands derived from this compound are being explored in a variety of other metal-catalyzed transformations. These include cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The ability of the naphthylamine-based ligands to stabilize the metal center and facilitate the catalytic cycle can lead to improved reaction rates and yields. For example, rhodium(III) has been shown to catalyze a dearomatizing (3 + 2) annulation of 2-alkenylphenols and alkynes. acs.org

Below is a table summarizing some metal-catalyzed reactions where naphthylamine derivatives have been utilized as ligands:

| Catalytic Reaction | Metal Catalyst | Ligand Type | Key Features | Reference |

| Enantioselective Coupling | Copper-(-)-sparteine | Chiral diamine and amino-alcohol | Synthesis of optically active binaphthyl derivatives | nih.gov |

| Dearomatizing Annulation | Rhodium(III) | Not specified | Formation of spirocyclic skeletons | acs.org |

| Cross-Dehydrogenative Coupling | Copper(II) acetate | Not specified | Synthesis of phosphorylated N-acylhydrazones | acs.org |

Development of Optoelectronic Materials and Fluorescent Probes

The inherent photophysical properties of the naphthalene scaffold make this compound derivatives attractive for the development of optoelectronic materials and fluorescent probes. The extended π-conjugated system of the naphthalene ring, coupled with the electron-donating nature of the amino group, gives rise to interesting fluorescence characteristics.

Naphthalene derivatives with electron-donating and electron-accepting groups are known as push-pull dyes and exhibit interesting optical properties like solvatochromism. nih.gov These properties can be modulated by altering the substitution pattern on the aromatic ring, leading to materials with tailored absorption and emission profiles. This tunability is crucial for applications in organic light-emitting diodes (OLEDs), where different colors of light are required.

Furthermore, the sensitivity of the fluorescence of some naphthylamine derivatives to their local environment makes them excellent candidates for fluorescent probes. nih.gov These probes can be designed to detect specific analytes, such as metal ions or biomolecules, through changes in their fluorescence intensity or wavelength. For instance, a new environment-sensitive fluorophore, 6-N,N-(dimethylamino)-2,3-naphthalimide (6DMN), has been shown to have a low quantum yield in aqueous solutions but becomes highly fluorescent in nonpolar environments or when bound to hydrophobic sites in proteins. nih.govscispace.com This "turn-on" fluorescence response is highly desirable for biological imaging applications. nih.gov

The following table highlights some fluorescent probes based on naphthalene derivatives and their properties:

| Probe Name | Target Analyte | Fluorescence Change | Key Feature | Reference |

| 6-N,N-(dimethylamino)-2,3-naphthalimide (6DMN) | Nonpolar environments, proteins | "Turn-on" fluorescence | High sensitivity to local polarity | nih.govscispace.com |

| FDDNP analogs | Protein aggregates | Solvatochromism | Potential for labeling protein aggregates in neurodegenerative diseases | nih.gov |

Precursors for Polymeric Materials with Tunable Properties

The ability to be readily functionalized makes this compound and its derivatives valuable precursors for the synthesis of polymeric materials with specific, tunable properties. By incorporating these aromatic amines into polymer backbones or as pendant groups, it is possible to influence the resulting material's thermal stability, conductivity, and optical properties.

One approach involves the electropolymerization of naphthylamine monomers. researchgate.net This method allows for the direct deposition of a polymer film onto an electrode surface, creating materials with potential applications in sensors, electrochromic devices, and as corrosion inhibitors. The properties of the resulting poly(naphthylamine) can be controlled by the polymerization conditions and the specific structure of the monomer. For example, the introduction of a methyl group, as in 2-methyl-1-naphthylamine, can influence the polymerization process and the properties of the final polymer. researchgate.net Poly(1-naphthylamine) nanoparticles have been explored for applications in supercapacitors and photocatalysis. mdpi.com

Another strategy is to use functionalized this compound derivatives as monomers in traditional polymerization reactions, such as polycondensation or polyaddition. This allows for the creation of a wide range of polymers, including polyimides and polyamides, which are known for their high thermal stability and mechanical strength. The incorporation of the bulky and rigid naphthalene unit can enhance these properties.

The table below summarizes different polymerization methods and the resulting properties of polymers derived from naphthylamine precursors:

| Polymerization Method | Monomer/Precursor | Resulting Polymer | Key Properties | Reference |

| Electropolymerization | 2-Methyl-1-naphthylamine | Poly(2-methyl-1-naphthylamine) | Redox activity, adherent films | researchgate.net |

| Chemical Polymerization | 1-Naphthylamine (B1663977) | Poly(1-naphthylamine) nanoparticles | Crystalline, high specific capacitance | mdpi.com |

| Polycondensation | Silylated diamines and diisocyanates | Polysilylureas | Tough, clear, colorless films; high softening points | google.com |

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another exciting avenue for the application of this compound derivatives. acs.org The aromatic naphthalene core can participate in π-π stacking interactions, while the amino group can form hydrogen bonds, making these molecules excellent building blocks for constructing complex supramolecular assemblies.

In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. acs.org Derivatives of this compound can act as either the host or the guest, depending on their structure and the nature of the other interacting species. For instance, the cavity of a cyclodextrin (B1172386) or a calixarene (B151959) host can accommodate a naphthylamine derivative, leading to changes in the photophysical properties of the guest molecule. This can be exploited for sensing applications or for the controlled release of the guest.

Conversely, naphthylamine derivatives can be incorporated into larger molecular structures designed to act as hosts. The specific shape and electronic properties of the naphthalene unit can contribute to the selective binding of guest molecules. Supramolecular systems involving naphthalene derivatives have been studied using various spectroscopic techniques, revealing the formation of 1:1 complexes with host molecules. researchgate.net

The formation of supramolecular structures can also be directed by solvent choice, leading to different packing arrangements and luminescent properties in the solid state. acs.org The interplay of hydrogen bonding and π-π stacking interactions can give rise to a rich variety of crystal structures with potentially useful material properties.

Future Research Directions and Concluding Perspectives on 2,3 Dimethyl 1 Naphthyl Amine Research

Exploration of Novel Synthetic Pathways and Catalytic Transformations

The development of efficient and selective synthetic routes is paramount to enabling comprehensive research on (2,3-Dimethyl-1-naphthyl)amine. While classical methods for synthesizing naphthylamines exist, future research should focus on modern catalytic strategies that offer improved yields, regioselectivity, and functional group tolerance.

A primary area of investigation should be the application of transition-metal-catalyzed C-H activation and functionalization. acs.orgmdpi.com Methodologies developed for the regioselective amination, alkoxylation, and arylation of 1-naphthylamine (B1663977) derivatives could be adapted for the synthesis or further modification of the target compound. acs.orgsigmaaldrich.com For instance, palladium-catalyzed C-H amination has proven effective for introducing amino groups at specific positions on the naphthalene (B1677914) ring, a strategy that could be explored for direct amination of a 2,3-dimethylnaphthalene (B165509) precursor. mdpi.comsigmaaldrich.com

Furthermore, catalytic dearomatization reactions offer a powerful way to access complex three-dimensional structures from flat aromatic precursors like naphthylamines. researchgate.net Investigating the behavior of this compound in such transformations could yield novel polycyclic structures with potential biological activity. Another promising avenue is the use of [4+2] cycloaddition reactions, which have been successfully employed for the synthesis of other substituted 1-naphthylamines. bohrium.comresearchgate.net

Future work could target the development of catalytic systems with enhanced performance and selectivity, as summarized in the table below.

| Catalytic Strategy | Potential Metal Catalyst | Target Transformation | Rationale & Potential Advantages |

| C-H Amination | Palladium (Pd), Silver (Ag) | Direct amination of 2,3-dimethylnaphthalene | High atom economy, avoids pre-functionalization of starting materials. mdpi.comsigmaaldrich.com |

| Cross-Coupling | Palladium (Pd), Copper (Cu) | Arylation or alkylation of a halogenated precursor | Well-established reactivity, broad substrate scope. |

| Dearomatization | Silver (Ag), Copper (Cu) | Synthesis of 3D polycyclic structures | Access to complex molecular architectures from simple precursors. researchgate.net |

| Cycloaddition | Metal-free or Lewis Acid | Construction of the naphthalene core | Convergent synthesis strategy for polysubstituted naphthalenes. bohrium.comresearchgate.net |

In-depth Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and predicting the reactivity of this compound. The steric hindrance imposed by the two adjacent methyl groups is expected to play a significant role in its chemical behavior, potentially altering reaction pathways observed for less substituted naphthylamines.

Future mechanistic studies should aim to elucidate the pathways of key transformations. For example, in catalytic C-H functionalization reactions, it will be important to understand how the dimethyl substitution pattern affects the coordination of the directing group and the subsequent activation steps. mdpi.com A possible reaction pathway, inspired by studies on related systems, could involve the formation of an aryl-metal intermediate, followed by electrophilic attack or reductive elimination. mdpi.com

Investigating the compound's behavior in classical reactions, such as the Bucherer reaction for the interconversion of naphthols and naphthylamines, could also provide valuable mechanistic insights. youtube.com The reversibility and kinetics of such reactions could be significantly influenced by the electronic and steric effects of the methyl groups. Techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring, combined with computational modeling, will be indispensable for unraveling these complex mechanistic details. nih.govnih.gov

Advanced Characterization of Photophysical and Electronic Properties

Substituted naphthylamines and their derivatives often exhibit interesting photophysical properties, making them suitable for applications in sensors, dyes, and optoelectronic materials. rsc.orgmdpi.com The electronic structure of N,N-dimethyl-1-naphthylamine, for instance, has been a subject of study, revealing how substitution affects its absorption and fluorescence spectra. oup.com The introduction of methyl groups at the 2- and 3-positions of this compound is expected to modulate the energy levels of its frontier molecular orbitals (HOMO and LUMO), thereby influencing its optical and electronic characteristics.

A comprehensive investigation of these properties is a critical future research direction. This should involve detailed studies of its absorption and fluorescence spectra in various solvents to probe solvatochromic effects. rsc.orgresearchgate.net The presence of aromatic groups attached to silicon atoms in naphthalene-bridged disilanes has been shown to cause a red shift in absorption spectra due to enhanced σ–π mixing, and similar effects might be observable with methyl substitution. nih.gov

Time-resolved fluorescence spectroscopy could provide insights into the dynamics of the excited states, including fluorescence lifetimes and quantum yields. researchgate.netrsc.org These experimental findings should be complemented by quantum chemical calculations (DFT and TD-DFT) to model the electronic transitions and predict key properties like the HOMO-LUMO gap, dipole moments, and nonlinear optical response. nih.govnih.govresearchgate.net Such a combined approach has been used effectively to understand the properties of other naphthalimide derivatives. nih.gov

| Property | Experimental Technique | Computational Method | Expected Insights |

| Absorption | UV-Vis Spectroscopy | TD-DFT | Wavelength of maximum absorption (λmax), electronic transitions. nih.gov |

| Emission | Fluorescence Spectroscopy | TD-DFT | Emission wavelength, Stokes shift, quantum yield, solvatochromism. rsc.org |

| Excited State Dynamics | Time-Resolved Spectroscopy | N/A | Fluorescence lifetimes, non-radiative decay pathways. researchgate.net |

| Electronic Structure | Cyclic Voltammetry | DFT | HOMO/LUMO energy levels, electrochemical band gap. nih.gov |

| Nonlinear Optics | Z-scan, Hyper-Rayleigh Scattering | DFT | Third-order polarizabilities for optoelectronic applications. nih.gov |

Sustainable and Green Chemical Synthesis of Methylated Naphthylamines

The principles of green chemistry are increasingly integral to modern chemical research, aiming to reduce waste, minimize energy consumption, and use renewable resources. rsc.org Future research on this compound should incorporate these principles from the outset.

This involves developing synthetic routes that are not only efficient but also environmentally benign. Key areas for exploration include the use of catalysts over stoichiometric reagents, the replacement of hazardous organic solvents with greener alternatives like water or bio-based solvents, and the implementation of energy-efficient reaction conditions, such as microwave-assisted synthesis. rsc.orgresearchgate.netorientjchem.org For example, multicomponent reactions in aqueous media catalyzed by reusable magnetic nanoparticles have been reported for the synthesis of related naphthyridine compounds, representing a promising green strategy. nih.gov

Moreover, exploring the synthesis of aromatic amines from renewable feedstocks, such as lignin-derived monomers, is a significant long-term goal for sustainable chemistry. rsc.orgacs.orgrsc.org While challenging, developing pathways to methylated naphthylamines from bio-based sources would represent a major advancement. The "greenness" of any newly developed synthetic pathway should be quantitatively assessed using established metrics like atom economy, E-factor, and process mass intensity to guide the selection of the most sustainable methods.

Synergistic Experimental and Computational Research Initiatives

The complexity of substituted aromatic systems necessitates a research approach that tightly integrates experimental work with theoretical computations. nih.govresearchgate.net This synergistic strategy, demonstrated in numerous studies on related compounds, can accelerate discovery and provide a deeper level of understanding than either approach could alone. nih.govnih.gov

For this compound, computational chemistry, particularly Density Functional Theory (DFT), should be employed to guide experimental efforts. DFT calculations can be used to:

Predict Reactivity: Model reaction pathways and transition states to predict the most likely outcomes of proposed synthetic steps and explain observed regioselectivity. nih.gov

Elucidate Electronic Structure: Calculate HOMO/LUMO energies, electron density distributions, and molecular electrostatic potential maps to understand how the dimethyl substitution influences the molecule's electronic properties and intermolecular interactions. nih.govresearchgate.net

Interpret Spectroscopic Data: Simulate UV-Vis, IR, and NMR spectra to aid in the characterization of newly synthesized compounds and to interpret experimental photophysical data. nih.govresearchgate.net

Conversely, experimental results will provide crucial benchmarks for validating and refining computational models. This iterative cycle of prediction, synthesis, characterization, and refinement will be the most effective strategy for systematically exploring the chemistry of this compound and unlocking its full potential for future applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,3-Dimethyl-1-naphthyl)amine, and how do reaction parameters influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, dimethylation of 1-naphthylamine derivatives using methylating agents (e.g., methyl iodide) in the presence of a base like pyridine is a common approach . Reaction conditions such as temperature (optimized at 60–80°C), solvent polarity (e.g., dimethyl sulfoxide for high solubility), and stoichiometric ratios of reagents significantly impact yield. Evidence from analogous naphthylamine syntheses highlights the use of stannous chloride as a reducing agent to mitigate oxidation side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolves molecular conformation and bond angles. For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters (e.g., a = 7.7163 Å, b = 17.0786 Å, c = 23.427 Å) are typical for naphthylamine derivatives, validated via single-crystal diffraction .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., methyl group shifts at δ 2.1–2.5 ppm for CH₃ and δ 125–130 ppm for aromatic carbons).

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z = 185.24 for C₁₂H₁₃N) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodology :

- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to remove unreacted precursors.

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 8:2 ratio) effectively separates methylated byproducts .

- Safety : Follow protocols for handling amines, including PPE (gloves, masks) and waste segregation to avoid environmental contamination .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of this compound?

- Methodology : Employ response surface methodologies (e.g., Box-Behnken design) to model interactions between variables like temperature, reagent concentration, and reaction time. For example, a three-factor design with 17 experimental runs can identify optimal conditions (e.g., 75°C, 1.2 eq methylating agent) to maximize yield (>85%) while minimizing byproducts . Validation via ANOVA ensures model reliability (e.g., R² > 0.95).

Q. How should researchers resolve contradictions in reported reactivity or stability data for this compound?

- Methodology :

- Cross-validation : Compare results from multiple techniques (e.g., HPLC purity assays vs. NMR integration) to confirm consistency .

- Environmental controls : Assess stability under varying conditions (e.g., oxygen-free environments to prevent oxidation, as amines are prone to degradation) .

- Literature benchmarking : Contrast findings with structurally similar compounds (e.g., N-(2,3-Dimethoxybenzylidene)naphthalen-1-amine, which shows analogous sensitivity to light and moisture) .

Q. What computational approaches predict the electronic properties of this compound for materials science applications?

- Methodology :

- DFT calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) basis sets to compute HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps, revealing nucleophilic sites at the amine group .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design, leveraging software like AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.